

# Spectroscopic Profile of 4-Phenyl-1,3-dioxane (EINECS 212-244-7)

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## Compound of Interest

Compound Name: EINECS 261-799-1

Cat. No.: B1624200

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenyl-1,3-dioxane (CAS Number: 772-00-9), a compound identified as corresponding to EINECS 212-244-7. This document is intended to serve as a core resource for researchers and professionals in drug development and other scientific fields, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.

## Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 4-Phenyl-1,3-dioxane.

### <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.50	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
5.15	Triplet	1H	Methine proton (CH at position 4)
4.20	Doublet of Doublets	2H	Axial protons on C2 and C6
3.90	Doublet of Doublets	2H	Equatorial protons on C2 and C6
1.80 - 2.20	Multiplet	2H	Methylene protons (CH <sub>2</sub> at position 5)

## <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
141.2	Quaternary	C-Ar (ipso)
128.6	Tertiary	C-Ar (ortho/meta)
127.8	Tertiary	C-Ar (para)
125.9	Tertiary	C-Ar (ortho/meta)
101.5	Tertiary	C4 (methine)
67.0	Secondary	C2, C6 (methylene)
35.8	Secondary	C5 (methylene)

## Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050 - 3030	Medium	Aromatic C-H stretch
2950 - 2850	Strong	Aliphatic C-H stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C bending
1160 - 1040	Strong	C-O (ether) stretch
760, 700	Strong	Monosubstituted benzene C-H out-of-plane bend

## Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
164	40	[M] <sup>+</sup> (Molecular Ion)
105	100	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation) - Base Peak
77	55	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
51	30	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of 4-Phenyl-1,3-dioxane for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.

- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently invert to ensure a homogenous solution.

#### $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-15 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.

#### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program.
- Spectral Width: 0-220 ppm.
- Number of Scans: 512-1024 (or more, depending on concentration).
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.

- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Identify and label the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of 4-Phenyl-1,3-dioxane directly onto the center of the ATR crystal to form a thin film.
- Lower the press arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Identify and label the significant absorption bands.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction, utilizing Electron Ionization (EI).

Sample Preparation:

- Prepare a dilute solution of 4-Phenyl-1,3-dioxane (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).
- Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC-MS system.

GC-MS Parameters:

- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), then ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
- Carrier Gas: Helium.
- Column: A suitable capillary column (e.g., DB-5ms).

Mass Spectrometer (EI) Parameters:

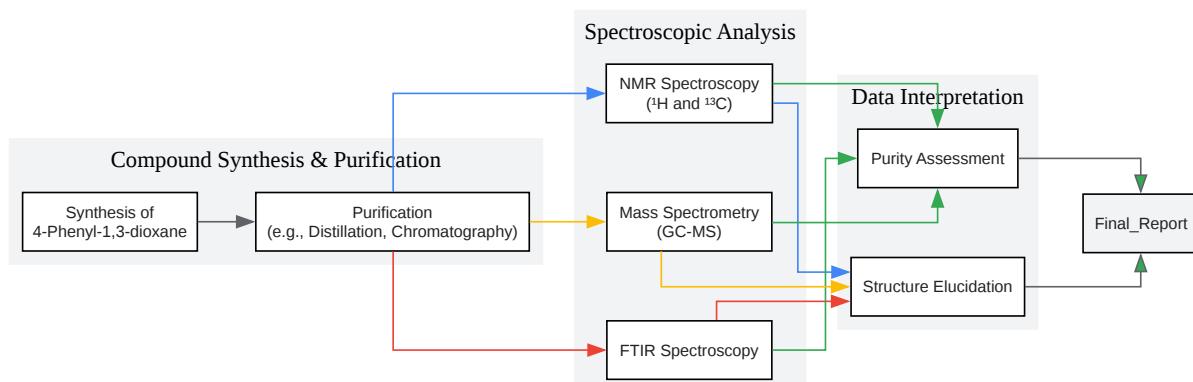
- Ionization Energy: 70 eV.[\[1\]](#)
- Mass Range: 40-400 amu.
- Ion Source Temperature: 230 °C.

Data Processing:

- The software will generate a mass spectrum for the chromatographic peak corresponding to 4-Phenyl-1,3-dioxane.
- Identify the molecular ion peak ( $[M]^+$ ) and the major fragment ions.
- Determine the base peak (the most intense peak).

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of 4-Phenyl-1,3-dioxane.

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## References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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